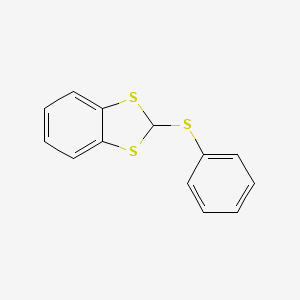![molecular formula C14H16O B14617476 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene CAS No. 60512-52-9](/img/structure/B14617476.png)
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene is an organic compound with a complex structure that includes an ethoxymethyl group, a but-3-en-1-yn-1-yl group, and a methylbenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxymethyl Group: This can be achieved by reacting an appropriate alcohol with ethyl bromide in the presence of a base such as sodium hydride.
Introduction of the But-3-en-1-yn-1-yl Group: This step involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the but-3-en-1-yn-1-yl group to the benzene ring.
Final Assembly: The final step involves the attachment of the ethoxymethyl group to the but-3-en-1-yn-1-yl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Aplicaciones Científicas De Investigación
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxymethyl and but-3-en-1-yn-1-yl groups can participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
But-3-yn-1-ylbenzene: Similar structure but lacks the ethoxymethyl group.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of the ethoxymethyl group.
3-[(1E)-1-Buten-3-yn-1-yl]pyridine: Contains a pyridine ring instead of the benzene ring.
Uniqueness
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene is unique due to the presence of both the ethoxymethyl and but-3-en-1-yn-1-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
60512-52-9 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-[3-(ethoxymethyl)but-3-en-1-ynyl]-4-methylbenzene |
InChI |
InChI=1S/C14H16O/c1-4-15-11-13(3)7-10-14-8-5-12(2)6-9-14/h5-6,8-9H,3-4,11H2,1-2H3 |
Clave InChI |
GBKYHMTVABMNCL-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=C)C#CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


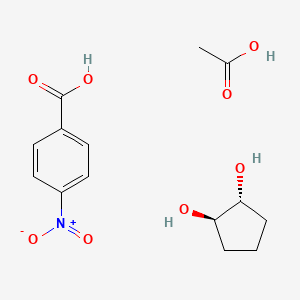
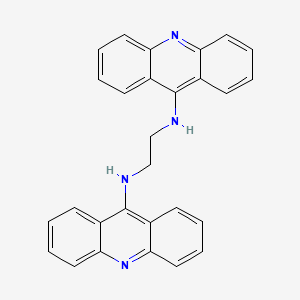
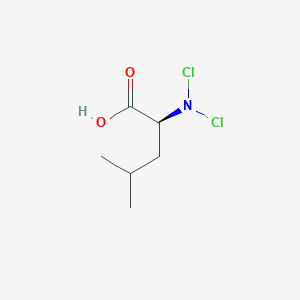
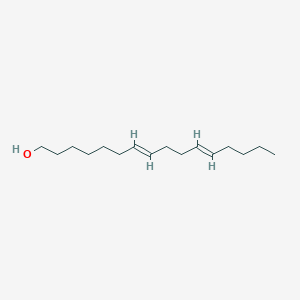
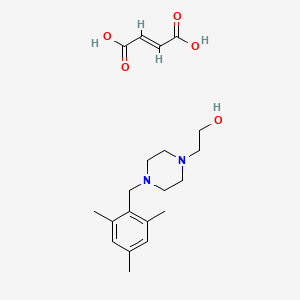
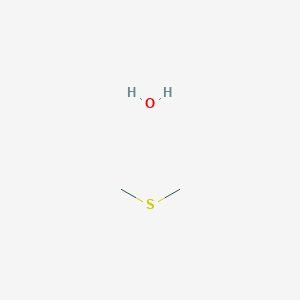
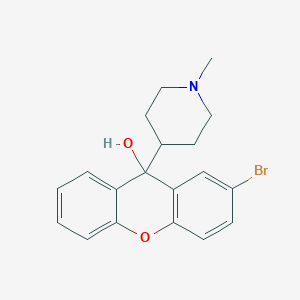


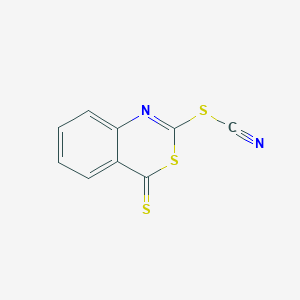

![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
